molecular formula C14H10Cl2N2O B11837174 1-(3,4-Dichlorobenzyl)-1H-indazol-3(2H)-one CAS No. 61148-94-5

1-(3,4-Dichlorobenzyl)-1H-indazol-3(2H)-one

Cat. No.: B11837174
CAS No.: 61148-94-5
M. Wt: 293.1 g/mol
InChI Key: VMNKNYNVAWYKQF-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorobenzyl)-1H-indazol-3(2H)-one is a chemical compound that belongs to the class of indazoles Indazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to a pyrazole ring

Preparation Methods

The synthesis of 1-(3,4-Dichlorobenzyl)-1H-indazol-3(2H)-one typically involves multistep synthetic routes. One common method includes the reaction of 3,4-dichlorobenzyl chloride with indazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired compound.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(3,4-Dichlorobenzyl)-1H-indazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 3,4-dichlorobenzyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,4-Dichlorobenzyl)-1H-indazol-3(2H)-one has several scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorobenzyl)-1H-indazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3,4-Dichlorobenzyl)-1H-indazol-3(2H)-one can be compared with other similar compounds, such as:

    1-(3,4-Dichlorobenzyl)-1H-indazole:

    1-(3,4-Dichlorophenyl)-1H-indazol-3(2H)-one: The presence of a phenyl group instead of a benzyl group results in variations in reactivity and biological activity.

    1-(3,4-Dichlorobenzyl)-1H-pyrazol-3(2H)-one:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

61148-94-5

Molecular Formula

C14H10Cl2N2O

Molecular Weight

293.1 g/mol

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-2H-indazol-3-one

InChI

InChI=1S/C14H10Cl2N2O/c15-11-6-5-9(7-12(11)16)8-18-13-4-2-1-3-10(13)14(19)17-18/h1-7H,8H2,(H,17,19)

InChI Key

VMNKNYNVAWYKQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NN2CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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